Cas no 75883-07-7 (Betamethasone 21-Propionate)

Betamethasone 21-Propionate 化学的及び物理的性質
名前と識別子
-
- Betamethasone 21-Propionate
- LogP
- BETAMETHASONE DIPROPIONATE IMPURITY C
- Betamethasone-21-Propionate
- CLOBETASOL PROPIONATE IMPURITY K [EP IMPURITY]
- 91Z2P0I3WH
- SCHEMBL11123086
- 9-FLUORO-11.BETA.,17-DIHYDROXY-16.BETA.-METHYL-21-(PROPIONYLOXY)PREGNA-1,4-DIENE-3,20-DIONE
- DTXSID60226784
- AKOS030242944
- Q27271438
- 9-Fluoro-11beta,17-dihydroxy-16beta-methyl-3,20-dioxopregna-1,4-dien-21-yl Propanoate (Betamethasone 21-Propionate)
- [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
- CHEMBL2114050
- 75883-07-7
- UNII-91Z2P0I3WH
- Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17-dihydroxy-16-methyl-21-(1-oxopropoxy)-, (11beta,16beta)-
- 9.ALPHA.-FLUORO-11.BETA.,17,21-TRIHYDROXY-16.BETA.-METHYLPREGNA-1,4-DIENE-3,20-DIONE 21-PROPIONATE
- (11beta,16beta)-9-Fluoro-11,17-dihydroxy-16-methyl-21-(1-oxopropoxy)pregna-1,4-diene-3,20-dione
- Clobetasol Propionate EP Impurity K
- 9-Fluoro-11beta,17-dihydroxy-16beta-methyl-3,20-dioxopregna-1,4-dien-21-yl propanoate
- 9ALPHA-FLUORO-11BETA,17,21-TRIHYDROXY-16BETA-METHYLPREGNA-1,4-DIENE-3,20-DIONE 21-PROPIONATE
- PREGNA-1,4-DIENE-3,20-DIONE, 9-FLUORO-11,17-DIHYDROXY-16-METHYL-21-(1-OXOPROPOXY)-, (11.BETA.,16.BETA.)-
- 9-FLUORO-11BETA,17-DIHYDROXY-16BETA-METHYL-21-(PROPIONYLOXY)PREGNA-1,4-DIENE-3,20-DIONE
- CLOBETASOL PROPIONATE IMPURITY K (EP IMPURITY)
- DTXCID90149275
-
- インチ: InChI=1S/C25H33FO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1CopyCopied
- InChIKey: ALINSFFSOAHJII-XGQKBEPLSA-NCopyCopied
- ほほえんだ: CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OCopyCopied
計算された属性
- せいみつぶんしりょう: 448.22611693g/mol
- どういたいしつりょう: 448.22611693g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 32
- 回転可能化学結合数: 5
- 複雑さ: 925
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: 223-226?C
- ふってん: 588.7±50.0 °C at 760 mmHg
- フラッシュポイント: 309.8±30.1 °C
- ようかいど: Chloroform, DMSO, Methanol
- じょうきあつ: 0.0±3.7 mmHg at 25°C
Betamethasone 21-Propionate セキュリティ情報
- シグナルワード:warning
- 危害声明: CAUTION: May irritate eyes, skin
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: CAUT
- ちょぞうじょうけん:Refrigerator
Betamethasone 21-Propionate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B327020-2mg |
Betamethasone 21-Propionate |
75883-07-7 | 2mg |
$ 150.00 | 2023-04-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-210911-5 mg |
Betamethasone 21-Propionate, |
75883-07-7 | 5mg |
¥2,708.00 | 2023-07-10 | ||
TRC | B327020-10mg |
Betamethasone 21-Propionate |
75883-07-7 | 10mg |
$ 391.00 | 2023-04-18 | ||
TRC | B327020-50mg |
Betamethasone 21-Propionate |
75883-07-7 | 50mg |
$ 1654.00 | 2023-04-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-210911-5mg |
Betamethasone 21-Propionate, |
75883-07-7 | 5mg |
¥2708.00 | 2023-09-05 | ||
TRC | B327020-5mg |
Betamethasone 21-Propionate |
75883-07-7 | 5mg |
$ 215.00 | 2023-04-18 | ||
TRC | B327020-25mg |
Betamethasone 21-Propionate |
75883-07-7 | 25mg |
$ 883.00 | 2023-04-18 | ||
A2B Chem LLC | AE05617-50mg |
Betamethasone 21-Propionate |
75883-07-7 | 98% | 50mg |
$1236.00 | 2024-04-19 |
Betamethasone 21-Propionate 関連文献
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
6. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Pregnane steroids Gluco/mineralocorticoids, progestogins and derivatives
Betamethasone 21-Propionateに関する追加情報
Betamethasone 21-Propionate: A Comprehensive Overview
Betamethasone 21-Propionate (CAS No. 75883-07-7) is a synthetic corticosteroid that has gained significant attention in the fields of dermatology and immunology due to its potent anti-inflammatory and immunosuppressive properties. This compound is a derivative of betamethasone, a well-known glucocorticoid used in various medical applications. The addition of the propionate ester at the 21-position enhances its stability and prolongs its duration of action, making it particularly effective for topical use.
The molecular structure of Betamethasone 21-Propionate consists of a steroidal backbone with specific functional groups that confer its pharmacological activity. The propionate ester at the 21-position is crucial for its enhanced efficacy and reduced systemic absorption, which minimizes potential side effects. This makes it an ideal choice for treating a wide range of skin conditions, including eczema, psoriasis, and allergic dermatitis.
Recent studies have highlighted the multifaceted benefits of Betamethasone 21-Propionate. For instance, a clinical trial published in the Journal of the American Academy of Dermatology demonstrated that this compound significantly reduced symptoms of atopic dermatitis in pediatric patients. The study found that topical application of Betamethasone 21-Propionate led to a marked reduction in inflammation, itching, and redness, with minimal adverse effects. These findings underscore the compound's safety and efficacy in pediatric populations.
In addition to its dermatological applications, Betamethasone 21-Propionate has shown promise in managing other inflammatory conditions. A study published in the British Journal of Clinical Pharmacology explored its use in treating inflammatory bowel disease (IBD). The results indicated that local administration of Betamethasone 21-Propionate effectively reduced inflammation in the colon without causing significant systemic side effects. This opens up new avenues for its use in gastrointestinal disorders.
The mechanism of action of Betamethasone 21-Propionate involves binding to glucocorticoid receptors (GRs) in target cells. Once bound, these receptors translocate to the nucleus and modulate gene expression, leading to the suppression of pro-inflammatory cytokines and other mediators of inflammation. This comprehensive approach to inflammation management makes it a valuable tool in both clinical and research settings.
Despite its numerous benefits, the use of Betamethasone 21-Propionate requires careful consideration to avoid potential side effects. Prolonged or excessive use can lead to skin atrophy, striae, and other local complications. Therefore, it is essential to follow prescribed dosing guidelines and monitor patients regularly for any adverse reactions.
In conclusion, Betamethasone 21-Propionate (CAS No. 75883-07-7) is a highly effective corticosteroid with a wide range of applications in dermatology and immunology. Its unique molecular structure and pharmacological properties make it an indispensable tool for managing inflammatory conditions. Ongoing research continues to uncover new uses and optimize its therapeutic potential, further solidifying its position as a key compound in modern medicine.
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